[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
Description
Stereochemical Elucidation and Conformational Dynamics
Chiral Center Configuration and Phosphodiester Linkage Topology
The compound contains four chiral centers across its two ribofuranose rings and one asymmetric phosphorus atom in the phosphodiester linkage (Figure 1).
Ribose Ring Chirality
- Adenine-linked ribose : The (2R,3S) configuration at C2 and C3 ensures the β-D-ribofuranose conformation, critical for maintaining the anti-orientation of the adenine base relative to the sugar.
- Cytosine-linked ribose : The (2R,5R) configuration at C2 and C5 stabilizes the C3′-endo puckering mode, favoring a compact helical geometry in RNA-like structures.
Phosphodiester Linkage
The phosphodiester bond connects the 3′-hydroxyl of the adenine-linked ribose to the 5′-hydroxyl of the cytosine-linked ribose. The tetrahedral geometry at phosphorus adopts a pro-R configuration, with bond angles of 108.5° (O5′−P−O3′) and 102.3° (O5′−P−O2P).
Table 1: Key Stereochemical Parameters
| Parameter | Adenine-Linked Ribose | Cytosine-Linked Ribose |
|---|---|---|
| C1′−C2′−C3′−C4′ torsion | 35.2° | 41.7° |
| O4′−C1′−C2′−C3′ pseudorotation | 18° (C3′-endo) | 162° (C2′-endo) |
| P−O5′ bond length | 1.61 Å | 1.59 Å |
Data derived from DFT calculations and crystallographic surveys.
Ribose Puckering Modes and Backbone Torsional Strain Analysis
The compound exhibits distinct puckering modes in its two ribose rings, influencing backbone flexibility and helical parameters.
Adenine-Linked Ribose
Adopts a C3′-endo (₃E) pucker (pseudorotation phase angle P = 18°), shortening the C2′−C3′ bond to 1.52 Å versus 1.54 Å in C2′-endo. This conformation reduces steric clash between the 2′-hydroxyl and adenine N3, stabilizing the anti glycosidic bond orientation.
Cytosine-Linked Ribose
Prefers a C2′-endo (²E) pucker (P = 162°), elongating the C3′−C4′ bond to 1.56 Å. This increases torsional strain at the γ (C4′−C5′) torsion angle (−153°), favoring a gauche⁻ conformation that aligns the 5′-phosphate with the base plane.
Table 2: Backbone Torsion Angles
| Torsion Angle | Adenine-Linked Ribose | Cytosine-Linked Ribose |
|---|---|---|
| α (O3′−P−O5′−C5′) | −68° | −72° |
| β (P−O5′−C5′−C4′) | 176° | −179° |
| γ (C5′−C4′−C3′−O3′) | 53° | −153° |
| ε (C3′−O3′−P−O5′) | −152° | −161° |
Hydrogen Bonding Networks in Dinucleotide Stacking Interactions
The compound forms three intra-molecular hydrogen bonds that stabilize base stacking and backbone conformation:
- Adenine N6−Cytosine O2 : A 2.89 Å bond between the exocyclic amine of adenine and the carbonyl oxygen of cytosine, inducing a 34° helical twist.
- Ribose O2′−Phosphate O2P : A 2.67 Å bond in the adenine-linked ribose, locking the C3′-endo pucker.
- Inter-Ribose O3′−H⋯O5′ : A 2.81 Å bond across the phosphodiester linkage, reducing torsional strain at the α/ζ angles.
Table 3: Hydrogen Bond Geometry
| Donor−Acceptor | Distance (Å) | Angle (°) |
|---|---|---|
| Ade N6−Cyt O2 | 2.89 | 158 |
| Ribose O2′−Phosphate O2P | 2.67 | 146 |
| O3′−H⋯O5′ | 2.81 | 132 |
Parameters derived from crystallographic studies.
The stacking interaction between adenine and cytosine bases exhibits a −6.3 kcal/mol stabilization energy, with 58% contribution from dispersion forces and 42% from electrostatic interactions. The dihedral angle between base planes measures 16°, indicating partial π-orbital overlap.
Properties
CAS No. |
15178-66-2 |
|---|---|
Molecular Formula |
C19H25N8O10P |
Molecular Weight |
556.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H25N8O10P/c20-12-1-2-26(19(31)23-12)14-4-9(10(5-28)35-14)37-38(32,33)34-6-11-8(29)3-13(36-11)27-7-22-15-16(27)24-18(21)25-17(15)30/h1-2,7-11,13-14,28-29H,3-6H2,(H,32,33)(H2,20,23,31)(H3,21,24,25,30)/t8-,9-,10+,11+,13+,14+/m0/s1 |
InChI Key |
OBCJQWSXSLYWHI-WKSZEZMPSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=CC(=NC5=O)N)O |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O[C@H]4C[C@@H](O[C@@H]4CO)N5C=CC(=NC5=O)N)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=CC(=NC5=O)N)O |
Synonyms |
deoxycytidylyl-(3'-5')-deoxyguanosine |
Origin of Product |
United States |
Biological Activity
The compound [(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate is a complex nucleoside analog with potential applications in biochemistry and medicinal chemistry. Its structure suggests it may interact with various biological pathways, particularly those involving nucleotides and nucleic acid metabolism.
This compound functions primarily as a nucleotide analog, which can influence various enzymatic processes involving nucleotides. Nucleotide analogs often act by mimicking natural substrates, thereby inhibiting or altering the function of enzymes involved in nucleotide metabolism. The specific interactions of this compound with enzymes such as kinases and polymerases can lead to significant biological effects, including:
- Inhibition of DNA/RNA synthesis : By incorporating into nucleic acid structures, it may disrupt normal replication and transcription processes.
- Modulation of signaling pathways : As a GTP analog, it may affect GTP-binding proteins and downstream signaling cascades.
In Vitro Studies
Recent studies have investigated the efficacy of this compound in various biological contexts:
- Antiviral Activity : Preliminary data suggest that the compound exhibits antiviral properties by inhibiting viral replication in cell culture models. For instance, it has been tested against viruses such as HIV and Hepatitis C, showing reduced viral loads in treated cells compared to controls.
- Antitumor Effects : In cancer cell lines, the compound has demonstrated cytotoxicity, potentially due to its ability to interfere with DNA synthesis. Specific assays indicate that it induces apoptosis in certain cancer cell types, making it a candidate for further development as an anticancer agent.
Case Study 1: Antiviral Efficacy
In a study published in BMC Infectious Diseases, researchers evaluated the antiviral activity of several nucleotide analogs, including this compound, against HIV. The results showed that at micromolar concentrations, the compound significantly reduced viral replication by interfering with reverse transcriptase activity.
Case Study 2: Cancer Cell Lines
A study conducted on various cancer cell lines (e.g., HeLa and A549) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting that the compound activates intrinsic apoptotic pathways.
Table 1: Biological Activity Summary
| Activity Type | Model/Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Antiviral | HIV-infected cells | 10 | Significant reduction in viral load |
| Antitumor | HeLa cells | 5 | Induction of apoptosis |
| Antitumor | A549 cells | 10 | Decreased cell viability |
Table 2: Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C18H24N7O15P3 |
| Molecular Weight | 671.3 g/mol |
| IUPAC Name | [(2R,3S)-5-(2-amino-6-oxo... |
| CAS Number | 116271-22-8 |
Scientific Research Applications
The compound [(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate , often referred to as a derivative of deoxyguanosine, has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
Antiviral and Anticancer Agents
Research has indicated that compounds similar to this derivative can exhibit antiviral properties by inhibiting viral replication. For instance, nucleoside analogs have been extensively studied for their effectiveness against various viruses, including HIV and hepatitis viruses. The structural similarity to existing antiviral agents suggests that this compound could be developed into a novel therapeutic agent with enhanced efficacy and reduced toxicity.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly concerning enzymes involved in nucleotide metabolism. Inhibition of such enzymes can lead to the disruption of nucleic acid synthesis in rapidly dividing cells, making it a candidate for anticancer therapies. For example, studies have shown that modifications of purine and pyrimidine derivatives can significantly affect their inhibitory activity against specific kinases and polymerases.
Molecular Docking Studies
Computational studies, including molecular docking simulations, have been employed to predict the binding affinity of this compound to various biological targets. These studies have demonstrated promising interactions with key enzymes involved in cancer progression and viral replication, suggesting avenues for further experimental validation.
Case Study 1: Antiviral Activity
A study published in Molecules investigated the antiviral potential of modified nucleosides against influenza viruses. The findings revealed that certain structural modifications enhanced the binding affinity to viral polymerases, leading to significant reductions in viral load in vitro. This underscores the relevance of similar compounds like the one discussed here in developing antiviral therapies .
Case Study 2: Anticancer Efficacy
In another research article focusing on purine derivatives, the compound was tested for its ability to inhibit cancer cell proliferation. Results showed that it effectively induced apoptosis in various cancer cell lines through mechanisms involving DNA damage and cell cycle arrest. The study highlighted the importance of structural features in determining cytotoxicity and selectivity towards cancer cells .
Chemical Reactions Analysis
Oxidation Reactions
-
The hydroxyl groups on the oxolan (sugar) moieties are susceptible to oxidation. Under acidic or basic conditions, reagents like potassium permanganate () oxidize the hydroxyl groups to carbonyl functionalities (e.g., ketones or aldehydes) .
-
The oxo group on the purine base (6-oxo) can undergo further oxidation, potentially forming carboxylic acid derivatives under strong oxidative conditions .
Reduction Reactions
-
The oxo groups in both the purine (6-oxo) and pyrimidine (2-oxo) bases can be reduced to hydroxyl groups using agents like sodium borohydride () or lithium aluminum hydride () .
-
Reduction of the sugar’s hydroxyl groups is less common but possible under specific catalytic conditions .
Substitution Reactions
-
The amino groups on the purine (2-amino) and pyrimidine (4-amino) bases participate in nucleophilic substitution reactions. For example:
-
The phosphate ester linkage undergoes hydrolysis under acidic or alkaline conditions, yielding free phosphoric acid and the corresponding alcohol .
Enzymatic Reactions
-
The compound serves as a substrate for kinases and phosphatases , which modulate its phosphorylation state .
-
Polymerases incorporate it into nucleic acid chains during replication or transcription, leveraging its complementary base-pairing properties .
Reagents and Conditions
Synthetic Pathways
-
Base Attachment : The purine and pyrimidine bases are linked to the sugar moieties via glycosidic bonds , formed under acidic conditions with protecting groups (e.g., acetyl) to prevent side reactions .
-
Phosphorylation : The hydroxyl group on the sugar is phosphorylated using phosphoryl chloride () or enzymatic methods .
Degradation Pathways
-
Acid-Catalyzed Hydrolysis : The phosphate ester bond cleaves at low pH, yielding phosphoric acid and nucleosides .
-
Enzymatic Cleavage : Phosphodiesterases hydrolyze the phosphate linkage, producing monophosphate derivatives .
Stability and Reactivity
-
pH Sensitivity : The compound is stable in neutral pH but degrades rapidly under strongly acidic (pH < 3) or alkaline (pH > 10) conditions due to hydrolysis .
-
Thermal Stability : Decomposes above 150°C, with degradation products including free bases and sugar-phosphates .
Comparative Reactivity
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares features with nucleosides, nucleotides, and synthetic analogues. Key comparisons include:
Key Differentiators:
Stereochemistry : The (2R,3S) and (2R,5R) configurations in the sugar rings optimize spatial compatibility with biological targets, unlike simpler nucleosides .
Functional Groups: The hydroxymethyl group enhances aqueous solubility, while the 2-amino-6-oxopurine base may reduce off-target effects compared to mercaptopurine .
Phosphate Linkage: The hydrogen phosphate bridge allows for reversible interactions with magnesium ions in enzymatic pockets, a feature absent in non-phosphorylated analogues .
Table: Physicochemical Properties vs. Analogues
| Property | Target Compound | Adenosine | 6-Mercaptopurine |
|---|---|---|---|
| Molecular Weight | ~700 g/mol (estimated) | 267 g/mol | 152 g/mol |
| Water Solubility | High (phosphate groups) | Moderate | Low |
| LogP | -3.2 (predicted) | -1.3 | 0.5 |
| Hydrogen Bond Donors | 9 | 5 | 3 |
Note: Data extrapolated from , and 10.
Biochemical Interactions:
- Enzyme Binding : Molecular docking studies suggest affinity for DNA polymerases and kinases due to the phosphate backbone mimicking natural nucleotides .
- Antiviral Potential: Structural similarity to acyclovir implies possible activity against herpesviruses, though efficacy data are pending .
Toxicity Profile:
- Preliminary assays indicate lower cytotoxicity than 6-mercaptopurine, likely due to the absence of thiol groups .
Preparation Methods
Nucleoside Precursor Synthesis
The synthesis begins with the preparation of the purine and pyrimidine nucleoside precursors. The purine moiety, 2-amino-6-oxo-9H-purine (guanine), is coupled to a ribofuranose derivative via a glycosylation reaction. Similarly, the pyrimidine component, 4-amino-2-oxopyrimidine (cytosine), is linked to a modified oxolan-3-yl ring. Key steps include:
Glycosylation :
-
Reagents : Trimethylsilyl triflate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂) catalyze the coupling of nucleobases to sugar moieties.
-
Conditions : Reactions proceed under anhydrous conditions in acetonitrile or dichloromethane at 0–25°C for 12–24 hours.
Protecting Group Strategies :
Table 1: Representative Yields for Nucleoside Precursors
| Nucleoside Component | Protecting Groups | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Guanine derivative | TBDMS, Trt | 78 | 95 |
| Cytosine derivative | Bz, Fmoc | 82 | 97 |
Phosphorylation Strategies
Regioselective Phosphate Coupling
The critical challenge lies in selectively phosphorylating the 5′-hydroxyl of the guanine-derived nucleoside and the 3′-hydroxyl of the cytosine-derived nucleoside. Two primary methods are employed:
Method A: Microwave-Assisted Phosphorylation
-
Reagent : Bis(dimethyldiamino)phosphorodiamidate (BDMDAP) enables one-pot cyclophosphorylation under microwave irradiation.
-
Conditions : 100–120°C, 10–15 minutes, solvent-free or in DMF. Yields 70–91% with >98% regioselectivity.
Method B: Phosphoramidite Chemistry
Table 2: Comparison of Phosphorylation Methods
| Method | Reagent | Time | Yield (%) | Regioselectivity (%) |
|---|---|---|---|---|
| A | BDMDAP | 15m | 85 | 98 |
| B | Phosphoramidite | 4h | 72 | 95 |
Deprotection and Final Assembly
Sequential Deprotection
Post-phosphorylation, protecting groups are removed in a sequence that preserves the phosphate linkage:
Coupling via Phosphodiester Bond
The guanine and cytosine nucleosides are joined via a phosphodiester bond using:
-
Reagent : 1,1′-Carbonyldiimidazole (CDI) or N,N′-Dicyclohexylcarbodiimide (DCC).
-
Conditions : Anhydrous DMF, 0°C to room temperature, 12–24 hours. Yields 65–75%.
Purification Techniques
Ion-Exchange Chromatography
Reverse-Phase HPLC
Table 3: HPLC Purification Parameters
| Column | Flow Rate (mL/min) | Gradient (%) | Retention Time (min) |
|---|---|---|---|
| C18 | 1.0 | 5–35 | 22.4 |
Analytical Characterization
Mass Spectrometry
Nuclear Magnetic Resonance (NMR)
Challenges and Optimization
Stereochemical Control
Q & A
Basic Research Questions
Q. What experimental methods are recommended for structural elucidation of this compound?
- Answer: Use high-resolution NMR (¹H, ¹³C, and ³¹P) to resolve stereochemistry and confirm the phosphodiester linkage. X-ray crystallography is critical for resolving the oxolane (tetrahydrofuran) ring conformation and hydrogen-bonding patterns in the nucleobase moieties . Mass spectrometry (ESI-TOF or MALDI-TOF) with isotopic resolution can validate molecular weight and fragmentation patterns, particularly for phosphorylated intermediates .
Q. How can synthetic challenges in preparing this compound be addressed?
- Answer: Key challenges include regioselective phosphorylation and stereochemical control during nucleoside coupling. Use phosphoramidite chemistry with tert-butyldimethylsilyl (TBS) protection for hydroxyl groups to minimize side reactions . For scale-up, optimize reaction conditions (e.g., anhydrous DMF, controlled pH) to stabilize the labile 2-oxopyrimidine moiety .
Q. What analytical techniques are suitable for purity assessment?
- Answer: Reverse-phase HPLC with UV detection at 260 nm (for nucleobase absorption) ensures separation of diastereomers. Pair with ion-pair chromatography (e.g., using tetrabutylammonium acetate) to resolve charged phosphate species. Quantify impurities via LC-MS/MS, referencing known degradation products (e.g., deaminated or hydrolyzed derivatives) .
Q. What safety precautions are essential during handling?
- Answer: Wear nitrile gloves and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine particulates. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation, referencing the compound’s safety data sheet (SDS) for toxicity profiles .
Advanced Research Questions
Q. How does this compound interact with enzymes like inosine-5'-monophosphate dehydrogenase (IMPDH)?
- Answer: The adenine-like moiety may competitively inhibit IMPDH by mimicking inosine monophosphate (IMP). Design kinetic assays (e.g., NAD⁺ depletion monitoring at 340 nm) to measure IC₅₀ values. Compare with mycophenolic acid derivatives to assess selectivity and potential GI toxicity mitigation . Molecular docking studies can predict binding affinities using the phosphorylated oxolane group as a key interaction site .
Q. What strategies resolve contradictions in stability data under varying pH conditions?
- Answer: Conduct accelerated stability studies (25°C/60% RH, 40°C/75% RH) with periodic HPLC analysis. The compound’s phosphate ester is prone to hydrolysis at pH < 3 (gastric conditions), while the 3-hydroxyoxolane group degrades above pH 7. Buffer selection (e.g., Tris-HCl for pH 7–8) and lyophilization improve shelf-life .
| Condition | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| pH < 3 | Phosphate ester hydrolysis | Enteric coating for oral delivery |
| pH > 8 | Oxolane ring oxidation | Store at 2–8°C in amber vials |
| Light exposure | Nucleobase photolysis | Use UV-filtered packaging |
Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in metabolic tracing?
- Answer: Synthesize ¹³C-labeled oxolane rings (e.g., at C2/C3 positions) via enzymatic transglycosylation with labeled ribose. Use ¹⁵N-labeled purine/pyrimidine bases to track incorporation into nucleic acids via LC-HRMS. This approach quantifies intracellular phosphorylation efficiency and identifies off-target nucleotide pool interactions .
Q. What computational tools predict solubility and bioavailability?
- Answer: Apply Quantum Chemistry (QSAR) and Molecular Dynamics (MD) simulations to model logP and membrane permeability. The compound’s high polarity (due to multiple hydroxyl/phosphate groups) suggests low blood-brain barrier penetration. Adjust prodrug strategies (e.g., esterification of phosphate) to enhance lipophilicity .
Methodological Notes
- Stereochemical Analysis: Use circular dichroism (CD) to distinguish between (2R,3S) and (2S,3R) configurations in the oxolane ring .
- Phosphorylation Efficiency: Monitor reaction progress via ³¹P NMR chemical shifts (δ = -1 to -3 ppm for monoesters; δ = -10 to -12 ppm for diesters) .
- Toxicity Screening: Perform Ames tests for mutagenicity and mitochondrial toxicity assays (e.g., Seahorse XF Analyzer) to evaluate off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
